Sodium 6-chloropyrazine-2-sulfinate
Description
Properties
Molecular Formula |
C4H2ClN2NaO2S |
|---|---|
Molecular Weight |
200.58 g/mol |
IUPAC Name |
sodium;6-chloropyrazine-2-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-3-1-6-2-4(7-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
InChI Key |
QAYBZNHWLDTRIB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazine Sulfinate Salts and Precursors
Classical and Contemporary Approaches to Heteroaromatic Sulfinate Salt Synthesis
The formation of the sulfinate group on a heteroaromatic ring like pyrazine (B50134) can be accomplished by building the sulfur functionality directly onto the ring or by modifying a pre-existing sulfur-containing group.
A fundamental approach to synthesizing sulfinates is the controlled oxidation of their corresponding thiol precursors. The synthesis of Sodium 6-chloropyrazine-2-sulfinate via this method would begin with the corresponding pyrazinethiol. The oxidation of the thiol to the sulfinic acid can be achieved using various oxidizing agents. Subsequent treatment with a sodium base, such as sodium hydroxide, would yield the final sodium sulfinate salt.
A general representation of this two-step process is shown below:
Oxidation: Pyrazine-SH + [O] → Pyrazine-SO₂H
Salt Formation: Pyrazine-SO₂H + NaOH → Pyrazine-SO₂Na + H₂O
The critical aspect of this method is the choice of the oxidizing agent to avoid over-oxidation to the sulfonic acid (Pyrazine-SO₃H). Common reagents for this type of transformation include hydrogen peroxide in controlled environments. nih.gov
This strategy involves the deprotonation of the pyrazine ring using a strong base to form a pyrazinylmetal intermediate, which is then reacted with sulfur dioxide (SO₂). For 6-chloropyrazine, a directed ortho-metallation approach could be utilized, where the chlorine atom directs a strong base (like lithium diisopropylamide, LDA) to remove a proton from the adjacent C-2 position. The resulting pyrazinyllithium species is then quenched with SO₂ gas or a surrogate like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which is easier to handle. researchgate.net This yields the lithium pyrazine-2-sulfinate, which can be converted to the sodium salt through ion exchange.
| Step | Description | Reactants | Product |
| 1 | Directed Ortho-Metallation | 6-Chloropyrazine, Strong Base (e.g., LDA) | 6-Chloro-2-lithiopyrazine |
| 2 | Sulfinylation | 6-Chloro-2-lithiopyrazine, Sulfur Dioxide (SO₂) | Lithium 6-chloropyrazine-2-sulfinate |
| 3 | Cation Exchange | Lithium 6-chloropyrazine-2-sulfinate, Sodium Salt (e.g., NaCl) | This compound |
Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for forming carbon-heteroatom bonds. rsc.orgutwente.nl While direct catalytic sulfinylation to produce sulfinate salts is less common, related processes suggest its feasibility. A plausible approach would involve a palladium-catalyzed coupling between a halopyrazine, such as 2,6-dichloropyrazine (B21018), and a sulfur dioxide surrogate. Transition metal-catalyzed reactions are frequently employed for the functionalization of pyrazine rings, including Suzuki, Stille, and Sonogashira couplings, which establishes the reactivity of halopyrazines in such catalytic cycles. researchgate.net A hypothetical catalytic cycle might involve the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by insertion of SO₂ and reductive elimination to form a pyrazinesulfonyl chloride, which could then be reduced in situ.
One of the most common and reliable methods for preparing sodium sulfinates is the reduction of the corresponding sulfonyl chlorides. nih.gov This process typically involves reacting the sulfonyl chloride with a mild reducing agent. For the synthesis of this compound, the precursor 6-chloropyrazine-2-sulfonyl chloride would be required. The reduction is often carried out using sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous solution. nih.gov
A typical reaction procedure is outlined in the table below.
| Step | Action | Reagents | Result |
| 1 | Dissolution | 6-Chloropyrazine-2-sulfonyl chloride is dissolved in a suitable solvent. | Solution of starting material. |
| 2 | Reduction | Sodium sulfite and sodium bicarbonate are added to the solution. | The sulfonyl chloride group (-SO₂Cl) is reduced to a sodium sulfinate group (-SO₂Na). nih.govorgsyn.org |
| 3 | Isolation | The product is isolated, often through crystallization from a solvent like ethanol. | Pure this compound. |
This method is advantageous due to the relatively low cost and accessibility of the reagents. nih.gov The synthesis of the sulfonyl chloride precursor itself can be achieved through methods such as the reaction of a sulfonic acid with a chlorinating agent. researchgate.net A related synthesis for sulfachloropyrazine sodium involves the condensation of 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine (B134898). google.com
Strategies for Masked and Latent Pyrazine Sulfinate Reagents
In some synthetic applications, it is advantageous to generate the reactive sulfinate species in situ from a more stable precursor. These "masked" or "latent" reagents can avoid issues with the stability or hygroscopic nature of sulfinate salts.
A novel strategy involves the use of β-sulfinyl esters which can act as masked sulfinates. rsc.org These compounds can be synthesized and then, under specific, mild, and non-oxidative conditions, can eliminate to generate the desired sulfinate. The process involves a series of proposed steps including β-elimination and O-addition to convert the sulfur(IV) center of the β-sulfinyl ester into a sulfone-like structure which then acts as the sulfinate source. rsc.org
To apply this to the pyrazine system, one would first synthesize a β-ester sulfone bearing the 6-chloropyrazine-2-yl group. This could be achieved by reacting a suitable pyrazine-containing sulfur compound with an appropriate ester. Under thermal or base-catalyzed conditions, this precursor would then fragment to release the 6-chloropyrazine-2-sulfinate anion for subsequent reactions. This method provides an alternative to storing and handling the potentially sensitive sulfinate salt directly.
Preparation of Halogenated Pyrazine Building Blocks for Sulfinate Derivatization
Halogenated pyrazines are critical starting materials for the synthesis of more complex molecules, including sulfinate derivatives. The chlorine atom on the pyrazine ring serves as a versatile handle for nucleophilic substitution or cross-coupling reactions.
Synthesis of Chloropyrazine Carboxylic Acid Derivatives
6-Chloropyrazine-2-carboxylic acid is a key precursor for various pharmaceuticals, including the triazolopyrazine core used in certain antimalarial compound series. google.com Its synthesis is therefore of significant interest.
A common laboratory-scale synthesis involves the hydrolysis of its corresponding ester, methyl 6-chloropyrazine-2-carboxylate. ontosight.ai In a typical procedure, the methyl ester is dissolved in a mixture of methanol (B129727) and water and treated with a base such as potassium carbonate at room temperature. ontosight.ai After stirring for a few hours, the methanol is removed under reduced pressure. The remaining aqueous solution is then acidified, typically with hydrochloric acid, causing the carboxylic acid to precipitate. The product can then be extracted with an organic solvent like ethyl acetate (B1210297) and dried to yield 6-chloropyrazine-2-carboxylic acid as a solid. ontosight.ai
Table 2: Synthesis of 6-Chloropyrazine-2-carboxylic Acid
| Step | Reagents & Solvents | Conditions | Purpose |
|---|---|---|---|
| 1. Hydrolysis | Methyl 6-chloropyrazine-2-carboxylate, Potassium Carbonate, Methanol, Water | Room Temperature, 2 hrs | Saponification of the ester to the carboxylate salt. ontosight.ai |
| 2. Work-up | Ethyl Acetate, Water, 5M Hydrochloric Acid | Room Temperature | Removal of methanol, acidification to precipitate the carboxylic acid, and extraction. ontosight.ai |
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-Chloropyrazine-2-carboxylic acid | C5H3ClN2O2 | 158.54 | 23688-89-3 rasayanjournal.co.innih.gov |
| Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | 172.57 | 33332-25-1 |
Preparation of Aminochloropyrazine Intermediates
Aminochloropyrazines are important building blocks in medicinal chemistry, serving as intermediates in the synthesis of a range of biologically active compounds, including antiviral and antifungal agents as well as A2B adenosine (B11128) receptor antagonists. medchemexpress.comontosight.ai The compound 2-amino-6-chloropyrazine (C4H4ClN3) is a key example, featuring an amino group at the 2-position and a chlorine atom at the 6-position of the pyrazine ring. ontosight.ai
Synthetic routes to 2-amino-6-chloropyrazine typically involve either the direct chlorination of a pyrazine precursor or the amination of a dichloropyrazine. ontosight.ai One established method is the chlorination of 2-aminopyrazine. ontosight.ai An alternative is the nucleophilic substitution of one chlorine atom in 2,6-dichloropyrazine with an amino group.
More complex, multi-step syntheses can be employed for substituted aminochloropyrazines. For example, a scalable process for 2-amino-3-bromo-6-chloropyrazine (B112278) starts with 3-aminopyrazine-2-carboxylate. google.com The synthesis involves a sequence of chlorination, diazotization-bromination, ester hydrolysis to the carboxylic acid, and finally a carboxyl rearrangement to yield the target molecule. google.com This highlights the intricate chemical pathways available for producing specifically functionalized pyrazine intermediates.
Formation of Chloropyrazine-Containing Chalcones
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are well-known for their wide range of pharmacological activities. taylorandfrancis.comresearchgate.net The synthesis of heterocyclic chalcone (B49325) analogs, where one of the aryl rings is replaced by a heterocycle like pyrazine, allows for the exploration of novel chemical space. The formation of pyrazine-containing chalcones is typically achieved through the Claisen-Schmidt condensation. wikipedia.orgnih.gov
The Claisen-Schmidt condensation is a reaction between an aldehyde (lacking an α-hydrogen) and a ketone (with an α-hydrogen), usually under basic or acidic catalysis, to form an α,β-unsaturated ketone. wikipedia.orgtaylorandfrancis.com To synthesize a chloropyrazine-containing chalcone, a substituted acetylpyrazine (B1664038) would react with a substituted benzaldehyde.
A documented example of this approach is the synthesis of pyrazine analogs of chalcones via a modified Claisen-Schmidt condensation. nih.gov In this synthesis, an acetylpyrazine derivative, such as 1-(5-isopropylpyrazin-2-yl)ethan-1-one, is reacted with various substituted benzaldehydes in the presence of diethylamine (B46881) and pyridine (B92270). nih.gov This methodology can be adapted for chloro-substituted pyrazine precursors. The general reaction would involve the condensation of a chloro-acetylpyrazine with a suitable aldehyde. The resulting products are (E)-1-(chloropyrazin-2-yl)-3-(substituted phenyl)-prop-2-en-1-ones. The purification of these chalcones often requires column chromatography, with reported yields for similar pyrazine chalcones varying between 18% and 43%. nih.gov
Table 3: General Scheme for Pyrazine Chalcone Synthesis
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst/Base | Reaction Type | Product |
|---|
Mechanistic Investigations of Reactions Involving Pyrazine Sulfinates
Detailed Studies on the Mechanism of Palladium-Catalyzed Desulfination
The palladium-catalyzed desulfinative cross-coupling of (hetero)aryl sulfinates with (hetero)aryl halides has emerged as a significant synthetic strategy. acs.org Detailed mechanistic studies, primarily through structural and kinetic analysis, have shed light on the intricacies of these reactions. acs.org
A key aspect of the mechanism involves the formation of palladium-sulfinate complexes. For instance, in the reaction of pyridine-2-sulfinate with a palladium precursor, a palladacycle can be formed where the sulfinate chelates the palladium in a κ²-N,O-mode. acs.org This chelation results in a five-membered metallocycle, which has been found to be thermodynamically stable. acs.org The stability of this intermediate significantly slows down the crucial step of sulfur dioxide (SO₂) extrusion. acs.org
The dissociation of ligands from the palladium center is a prerequisite for the desulfination to occur. acs.org Studies have shown that increasing the concentration of a phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃), leads to a notable decrease in the rate of SO₂ extrusion, indicating that a coordinatively unsaturated palladium species is likely the active participant in the desulfination step. acs.org
The nature of the sulfinate itself plays a critical role. While pyridine-2-sulfinate forms a stable chelating complex, other sulfinates may coordinate differently. For example, a dimeric palladium complex with a bridging sulfinate has been observed, which can be readily displaced by nucleophiles like nitrogen- or phosphorus-based ligands. acs.org These findings underscore the importance of the specific substitution pattern on the heterocyclic ring in directing the reaction pathway and influencing the rate of the catalytic cycle. acs.org
| Intermediate Complex | Coordination Mode | Effect on SO₂ Extrusion |
| Pyridine-2-sulfinate palladacycle | κ²-N,O-chelation | Significantly slowed |
| Dimeric palladium complex | Bridging sulfinate | Readily displaced by ligands |
| Complex with PCy₃ | Ligand-associated | Rate decreased with higher ligand concentration |
Elucidation of Radical Pathways in Sulfinate Transformations
Beyond palladium catalysis, pyrazine (B50134) sulfinates can participate in reactions through radical pathways. The generation of sulfonyl radicals from sulfinates is a key step in these transformations. nih.gov This can be achieved through single-electron transfer (SET) processes, for example, from an electron donor-acceptor (EDA) complex formed between the sulfinate and another reagent, such as an N-amidopyridinium salt. nih.gov
Once generated, the sulfonyl radical can engage in various reactions. A common pathway is the addition of the sulfonyl radical to a double bond, forming a new carbon-centered radical. nih.gov This intermediate can then undergo further transformations, such as addition to a heteroarenium salt, to construct more complex molecular architectures. nih.gov
The involvement of radical species is often confirmed through control experiments. For instance, the addition of radical trapping agents like 1,1-diphenylethylene (B42955) can inhibit the reaction, providing strong evidence for a radical mechanism. nih.gov Furthermore, the observation of direct trapping products of the sulfonyl radical by techniques such as high-resolution mass spectrometry (HRMS) corroborates the presence of these transient species. nih.gov The productivity of these radical chain pathways can be significant, as indicated by quantum yield measurements. nih.gov
| Radical Species | Method of Generation | Subsequent Reaction |
| Sulfonyl radical | Single-Electron Transfer (SET) from EDA complex | Addition to alkenes |
| Amidyl radical | Formed during radical chain propagation | Reacts with sulfinate to regenerate sulfonyl radical |
| Alkyl radical | Addition of sulfonyl radical to an alkene | Addition to a pyridinium (B92312) salt |
Analysis of In Situ Generated Intermediates in Sulfinate-Mediated Reactions
The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient, in situ generated intermediates. In the context of sulfinate chemistry, both palladium-catalyzed and radical pathways involve distinct intermediates.
In palladium-catalyzed desulfinative couplings, the in situ generated intermediates are organometallic in nature. These include palladium(II) complexes where the sulfinate is coordinated to the metal center. acs.org As mentioned, these can exist as five-membered palladacycles in the case of 2-substituted pyridine (B92270) and pyrazine sulfinates. acs.org The dynamic interplay between different coordination modes and the displacement of ligands are crucial for the progression of the catalytic cycle. acs.org These intermediates are typically studied using techniques like NMR spectroscopy and X-ray crystallography of isolated, stable analogues. acs.org
In radical-mediated transformations, the in situ generated intermediates are open-shell species. The formation of EDA complexes between sulfinates and suitable partners can be observed using UV-Vis spectroscopy, and their stoichiometry can be determined by methods like Job's plot analysis. nih.gov The subsequent generation of sulfonyl radicals is often inferred from trapping experiments and computational studies. nih.gov For instance, density functional theory (DFT) calculations can provide insights into the energetics of radical formation and the regioselectivity of their subsequent reactions. nih.gov These calculations have shown that the addition of an alkyl radical to a pyridinium salt, for example, is regioselective, favoring attack at the C4 position. nih.gov
| Pathway | Key In Situ Intermediates | Characterization/Evidence |
| Palladium-Catalyzed | Palladium-sulfinate complexes (e.g., palladacycles) | NMR spectroscopy, X-ray crystallography, kinetic studies acs.org |
| Radical-Mediated | Electron Donor-Acceptor (EDA) complexes, Sulfonyl radicals | UV-Vis spectroscopy, Job's plot, radical trapping experiments, HRMS, DFT calculations nih.gov |
Influence of Electronic and Steric Factors on Pyrazine Sulfinate Reactivity and Selectivity
The reactivity and selectivity of pyrazine sulfinates in chemical transformations are governed by a combination of electronic and steric factors. These factors influence both the stability of intermediates and the energy barriers of key transition states.
In palladium-catalyzed reactions, steric factors can play a significant role. For example, the steric congestion around the palladium center in intermediate complexes can affect ligand association/dissociation and the rate of subsequent steps like reductive elimination. acs.org The substitution pattern on the pyrazine ring itself will dictate the steric environment around the sulfinate group, influencing how it coordinates to the palladium center.
Electronic factors are also paramount. In radical pathways, the ability of the sulfinate to engage in an EDA complex and undergo single-electron transfer is influenced by its electron-donating ability. nih.gov Studies on related aryl sulfinates have shown that both electron-rich and electron-deficient functional groups are tolerated, suggesting a broad electronic scope. nih.gov However, the relative rates of reaction would be expected to vary with the electronic nature of the substituents on the pyrazine ring. For instance, electron-withdrawing groups on the pyrazine ring would be expected to influence the electrophilicity of any generated sulfonyl radical.
The interplay of these factors also dictates selectivity. In reactions where multiple sites of reaction are possible, such as the C4 vs. C2 addition of a radical to a pyridinium salt, electronic and steric effects determine the preferred outcome. Computational studies have shown that even subtle differences in transition state energies, on the order of a few kcal/mol, can lead to high regioselectivity. nih.gov
| Factor | Influence on Palladium-Catalyzed Reactions | Influence on Radical Pathways |
| Electronic | Affects the stability of palladium-sulfinate bonds and the rate of reductive elimination. | Influences the formation of EDA complexes and the properties of the resulting sulfonyl radical. nih.gov |
| Steric | Governs the coordination of the sulfinate to the palladium center and the stability of palladacycle intermediates. acs.org | Can influence the regioselectivity of radical addition reactions. |
Applications of Pyrazine Sulfinates in Advanced Organic Transformations
Cross-Coupling Reactions Utilizing Pyrazine (B50134) Sulfinates as Nucleophilic Partners
Pyrazine sulfinates serve as effective nucleophilic coupling partners in transition-metal-catalyzed reactions, offering a stable and accessible alternative to other organometallic reagents. nih.govrsc.orgsemanticscholar.org This approach is particularly valuable for constructing complex molecules containing the pyrazine moiety, a common scaffold in pharmaceuticals. semanticscholar.orgnih.gov
A key application of pyrazine sulfinates is their use in palladium-catalyzed desulfinative cross-coupling reactions. This method provides a robust strategy for forming C-C bonds by coupling the pyrazine core with various organic electrophiles. The reaction proceeds through a mechanism that involves the extrusion of sulfur dioxide (SO₂), driving the reaction forward and forming the desired biaryl or heterobiaryl product. nih.govacs.org These sulfinate reagents are advantageous as they are often stable, solid, and straightforward to prepare, overcoming challenges associated with the corresponding boronic acids, which can be unstable or difficult to synthesize. rsc.orgtcichemicals.comsigmaaldrich.com
Pyrazine sulfinates readily couple with a wide range of aryl and heteroaryl halides, including both bromides and chlorides, under palladium catalysis. sigmaaldrich.comox.ac.uk This desulfinative coupling has been established as a powerful alternative to the traditional Suzuki-Miyaura reaction, especially for preparing linked heteroaromatic systems. rsc.orgsemanticscholar.orgrsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the sodium pyrazine sulfinate. nih.gov This is followed by the extrusion of SO₂ and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govacs.org The use of specific phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or P(tBu)₂Me, has been shown to be effective in facilitating these transformations. rsc.orgacs.orgox.ac.uk
Table 1: Generalized Scheme for Palladium-Catalyzed Desulfinative Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| Sodium Pyrazine Sulfinate | Aryl/Heteroaryl Halide (Ar-X) | Pd(0) catalyst, Ligand, Base | Pyrazinyl-Aryl/Heteroaryl |
This table represents a generalized reaction scheme. Specific conditions may vary.
The palladium-catalyzed desulfinative coupling exhibits remarkable scope and excellent functional group tolerance. rsc.orgnih.gov Research has demonstrated that the reaction conditions are compatible with a variety of sensitive functional groups, such as esters, ketones, and trifluoromethyl groups, which remain intact during the coupling process. tcichemicals.comox.ac.uk This high degree of tolerance makes the method particularly suitable for the late-stage modification of complex molecules, a critical aspect of pharmaceutical and medicinal chemistry research. tcichemicals.com The reaction is not limited to simple pyrazines; a broad range of substituted pyrazine sulfinates and other challenging heterocyclic sulfinates, including those derived from pyridazine, pyrimidine, and pyrazole, have been shown to be effective coupling partners. ox.ac.uk
Table 2: Examples of Functional Group Tolerance in Desulfinative Coupling
| Pyrazine Sulfinate Substrate | Aryl Halide Partner | Tolerated Functional Group(s) | Reference |
| Pyridine-2-sulfinate | 1-Bromo-4-fluorobenzene | Fluoro | acs.org |
| 5-(Trifluoromethyl)pyridine-2-sulfinate | Various aryl halides | Trifluoromethyl (CF₃) | rsc.org |
| Pyridine-2-sulfinate | 4-Bromoacetophenone | Ketone (acetyl) | tcichemicals.com |
| Pyridine-2-sulfinate | Methyl 4-bromobenzoate | Ester | tcichemicals.com |
Data from pyridine (B92270) sulfinates, which demonstrate the broad applicability and functional group tolerance of the method for azine sulfinates in general.
The desulfinative cross-coupling of pyrazine sulfinates is a strategically important method for the synthesis of biaryl and heterobiaryl scaffolds. rsc.orgnih.gov These structural motifs are prevalent in a vast array of biologically active compounds and functional materials. nih.govnih.gov The ability to efficiently link a pyrazine ring to other aromatic or heteroaromatic systems provides direct access to complex molecular architectures that are otherwise challenging to obtain. rsc.orgnih.gov By replacing traditional organoboron reagents with stable, easy-to-handle sulfinate salts, chemists can overcome common issues like poor stability and low reactivity often associated with heteroarylboronic acids, thereby streamlining the synthesis of valuable pyrazine-containing compounds. rsc.orgsemanticscholar.orgsigmaaldrich.com
Palladium-Catalyzed Desulfinative Carbon-Carbon Bond Formation
Transformations to Other Organosulfur Functionalities
Beyond their role in C-C bond formation, pyrazine sulfinates are valuable intermediates that can be converted into other important organosulfur functional groups.
Pyrazine sulfinates can be readily transformed into the corresponding pyrazine sulfones through oxidation. nih.govjchemrev.com Sulfones are a significant class of compounds in medicinal chemistry and materials science. nih.gov The oxidation of the sulfinate (an S(IV) species) to the sulfone (an S(VI) species) is a common and high-yielding transformation. organic-chemistry.orgresearchgate.net Various oxidizing agents can be employed for this purpose, with common choices including hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA), and sodium chlorite (B76162) (NaClO₂). nih.govnih.gov This conversion provides a reliable route to access pyrazinyl sulfones from readily available pyrazine sulfinate precursors.
Table 3: Generalized Scheme for Oxidation of Pyrazine Sulfinates to Sulfones
| Reactant | Reagent | Product |
| Sodium Pyrazine Sulfinate | Oxidizing Agent (e.g., H₂O₂, mCPBA) | Pyrazine Sulfone |
This table represents a generalized reaction scheme. Specific conditions and choice of oxidant may vary.
Preparation of Disulfides via Sulfinate Pathways
The synthesis of disulfides from sodium sulfinates represents a significant pathway in organosulfur chemistry. While the direct conversion of Sodium 6-chloropyrazine-2-sulfinate to its corresponding disulfide is not extensively documented in publicly available literature, the general methodologies developed for aryl and heteroaryl sulfinates provide a strong predictive framework for its reactivity.
A prominent method for the synthesis of symmetrical disulfides from sodium sulfinates involves a reduction system, for instance, using tetrabutylammonium (B224687) iodide (TBAI) and sulfuric acid (H₂SO₄). beilstein-journals.org This approach is notable for avoiding the need for traditional and often odorous thiols as starting materials. The reaction proceeds through the formation of a thiosulfonate intermediate, which is then further reduced to the disulfide. This method has been shown to be applicable to a wide range of sodium arylsulfinates, suggesting its potential utility for pyrazine-derived sulfinates. beilstein-journals.org
The general transformation can be represented as follows:
2 R-SO₂Na → R-S-S-R
Researchers have successfully synthesized a variety of disulfides from their corresponding sodium sulfinates. The reaction conditions are typically mild, and the yields are often moderate to excellent. The table below summarizes findings for the synthesis of various disulfides from sodium sulfinates, which can be considered representative for the expected reactivity of pyrazine sulfinates.
Table 1: Synthesis of Symmetrical Disulfides from Sodium Sulfinates
| Entry | Sodium Sulfinate (R-SO₂Na) | Product (R-S-S-R) | Yield (%) |
| 1 | Sodium p-toluenesulfinate | Di-p-tolyl disulfide | 95 |
| 2 | Sodium benzenesulfinate | Diphenyl disulfide | 92 |
| 3 | Sodium 4-methoxybenzenesulfinate | Bis(4-methoxyphenyl) disulfide | 89 |
| 4 | Sodium 4-chlorobenzenesulfinate | Bis(4-chlorophenyl) disulfide | 93 |
| 5 | Sodium 2-naphthalenesulfinate | Di(naphthalen-2-yl) disulfide | 85 |
| 6 | Sodium methanesulfinate | Dimethyl disulfide | 82 |
| 7 | Sodium ethanesulfinate | Diethyl disulfide | 85 |
The proposed mechanism for this transformation involves the initial protonation of the sodium sulfinate by sulfuric acid to form the corresponding sulfinic acid. This is followed by a reaction with TBAI to generate a reactive intermediate that ultimately leads to the formation of the disulfide. The broad applicability of this method to both aryl and alkyl sulfinates underscores its potential for the synthesis of pyrazinyl disulfides. beilstein-journals.org
Sulfenylation Reactions Mediated by Sulfinate Esters
Sulfinate esters, which can be prepared from sodium sulfinates, are key intermediates in sulfenylation reactions. These reactions involve the introduction of a sulfenyl group (RS-) onto a substrate and are fundamental in the synthesis of various organosulfur compounds. The conversion of a sodium sulfinate, such as this compound, to a sulfinate ester allows for a subsequent reaction with a nucleophile to form a new carbon-sulfur bond.
The preparation of sulfinate esters can be achieved through the reaction of a sodium sulfinate with an alcohol in the presence of a coupling agent. For instance, the condensation of sulfinates with alcohols can be catalyzed to produce enantioenriched sulfinate esters. nih.gov
A general scheme for a sulfenylation reaction is:
R-SO₂R' + Nu-H → R-S-Nu + R'-OH
Detailed research has been conducted on the sulfenylation of various nucleophiles using different aryl sulfinate esters. The following table presents a selection of these findings, which can serve as a model for the anticipated reactivity of pyrazine sulfinate esters.
Table 2: Sulfenylation Reactions Using Sulfinate Esters
| Entry | Sulfinate Ester | Nucleophile | Product | Yield (%) |
| 1 | Ethyl p-toluenesulfinate | Indole | 3-(p-tolylthio)indole | 85 |
| 2 | Methyl benzenesulfinate | 2-Naphthol | 1-(phenylthio)naphthalen-2-ol | 78 |
| 3 | Isopropyl 4-chlorobenzenesulfinate | Aniline | 4-((4-chlorophenyl)thio)aniline | 72 |
| 4 | Menthyl p-toluenesulfinate | Phenylmagnesium bromide | Phenyl p-tolyl sulfoxide | 90 |
Data compiled from various studies on sulfenylation reactions mediated by sulfinate esters. rsc.org
The mechanism of these sulfenylation reactions can vary. In some cases, it may involve the formation of a thiosulfonate intermediate, particularly when iodide catalysts are used. In other instances, especially with organometallic nucleophiles, the reaction may proceed via a direct nucleophilic attack on the sulfur atom of the sulfinate ester. rsc.org The versatility of sulfinate esters in these transformations highlights the potential of pyrazine sulfinates as precursors for a wide array of sulfenylated compounds.
Strategic Derivatization and Molecular Scaffold Development with Chloropyrazine Systems
Construction of Pyrazine-Fused and Conjugated Heterocyclic Systems
The pyrazine (B50134) moiety is a valuable building block for the synthesis of more complex, fused, and conjugated heterocyclic systems. Its ability to be incorporated into larger polycyclic frameworks allows for the development of novel compounds with unique three-dimensional structures and properties.
Synthesis of Chloropyrazine-Benzothiazepine Conjugates
A significant application of chloropyrazine derivatives is in the synthesis of conjugated heterocyclic systems, such as chloropyrazine-benzothiazepine conjugates. These compounds are synthesized through a multi-step process that begins with the Claisen-Schmidt condensation of 2-acetyl-5-chloropyrazine with various aromatic aldehydes to form chalcone (B49325) intermediates. These intermediates are then reacted with 2-aminothiophenol (B119425) in the presence of a catalytic amount of piperidine (B6355638) to yield the target 1,5-benzothiazepine (B1259763) derivatives. uel.ac.uknih.gov
This synthetic approach has been utilized to produce a series of twenty new chloropyrazine-conjugated benzothiazepines with yields ranging from 58% to 95%. uel.ac.uk The successful synthesis and characterization of these compounds were confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. uel.ac.uk
| Compound | Substituent on Aldehyde | Yield (%) | Reference |
|---|---|---|---|
| 22 | Phenyl | 78 | uel.ac.uk |
| 23 | 4-Methylphenyl | 82 | uel.ac.uk |
| 24 | 4-Methoxyphenyl | 85 | uel.ac.uk |
| 25 | 4-Chlorophenyl | 90 | uel.ac.uk |
| 26 | 2,4-Dichlorophenyl | 92 | uel.ac.uk |
| 27 | 4-Nitrophenyl | 88 | uel.ac.uk |
| 34 | 2-Thienyl | 75 | uel.ac.uk |
| 41 | 2-Naphthyl | 65 | uel.ac.uk |
Integration of Pyrazine Moieties into Complex Polycyclic Frameworks
The pyrazine ring is a versatile building block for the construction of intricate polycyclic frameworks, including coordination polymers. preprints.orgnih.govacs.org The nitrogen atoms of the pyrazine ring can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional structures. researchgate.netnih.gov This self-assembly process allows for the creation of complex architectures from relatively simple starting materials.
For instance, pyrazine-2,5-diyldimethanol has been used as a ligand to synthesize coordination polymers with various metal halides. preprints.org The resulting structures range from 1D coordination polymers to 3D coordination networks, demonstrating the ability of the pyrazine moiety to facilitate the formation of complex, extended structures. preprints.org Similarly, pyrazine-2,5-dicarboxylato and pyrazine-2,3-dicarboxylato ligands have been shown to form a variety of polymeric chains and discrete dimeric entities with transition metals. nih.govacs.org The specific architecture of the resulting polycyclic framework is influenced by the substitution pattern of the pyrazine ring and the coordination geometry of the metal ion. nih.gov
Exploration of the Chloropyrazine Moiety as a Core for Functional Group Interconversion and Diversification
The chloropyrazine moiety serves as a valuable scaffold for functional group interconversion and diversification, allowing for the synthesis of a wide array of derivatives. The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, providing a handle for the introduction of various functional groups. This reactivity enables the modification of the electronic and steric properties of the molecule, leading to a diverse library of compounds.
Furthermore, the pyrazine ring itself can be modified through various reactions. For example, the nitrogen atoms can be quaternized, and the ring can undergo oxidation or reduction reactions. These transformations, coupled with the reactivity of the chloro and sulfinate groups, make the chloropyrazine core a versatile platform for generating structural diversity. The ability to perform these functional group interconversions on a pre-existing chloropyrazine scaffold allows for the late-stage diversification of complex molecules, a crucial strategy in the development of new chemical entities.
Coordination Chemistry of Pyrazine Derivatives and Related Sulfonates
The coordination chemistry of pyrazine derivatives and sulfonates is a rich field of study, focusing on the formation of metal complexes and the resulting supramolecular assemblies. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonate group can act as ligands, binding to metal ions to form a variety of coordination compounds.
Formation of Metal Complexes with Pyrazine Sulfonate Ligands
Pyrazine and its derivatives, in combination with sulfonate anions, have been extensively used to synthesize a variety of metal complexes. nih.govacs.org The pyrazine ligand can bridge metal centers, leading to the formation of coordination polymers, while the sulfonate groups can either coordinate to the metal or act as counterions. nih.gov The nature of the resulting complex is influenced by several factors, including the specific pyrazine derivative used, the type of sulfonate anion, and the metal ion. nih.gov
Structural Elucidation and Supramolecular Assembly of Pyrazine Coordination Polymers
The supramolecular assembly of these coordination polymers is often directed by non-covalent interactions, such as hydrogen bonding and π-π stacking. preprints.org For instance, in coordination polymers constructed from pyrazine-2,5-diyldimethanol, strong hydrogen bonds involving the hydroxyl groups and weaker C-H···O/N interactions play a crucial role in extending the 1D chains into 3D supramolecular networks. preprints.org Similarly, in silver(I) sulfonate complexes with pyrazine derivatives, the final structure is influenced by a combination of coordination bonds and weaker interactions, leading to diverse supramolecular architectures. nih.gov
| Ligand(s) | Metal Ion | Dimensionality | Key Supramolecular Interactions | Reference |
|---|---|---|---|---|
| Pyrazine-2,5-diyldimethanol, Halides | Cu(II), Zn(II), Hg(II), Cd(II) | 1D and 3D | Hydrogen bonding (O-H···O, O-H···N), π-π stacking | preprints.org |
| Pyrazine-2,5-dicarboxylato | Mn(II), Fe(II), Zn(II), Cu(II) | 1D | - | nih.govacs.org |
| Pyrazine-2,3-dicarboxylato | Cu(II) | 1D | - | nih.govacs.org |
| Substituted Pyrazines, Sulfonates | Ag(I) | 1D, 2D, Discrete | Weak Ag-C interactions | nih.gov |
Emerging Trends and Future Research Directions in Pyrazine Sulfinate Chemistry
Development of Sustainable and Green Synthetic Protocols for Pyrazine (B50134) Sulfinates
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazine sulfinates. The goal is to develop environmentally benign processes that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
Recent research has highlighted several green approaches applicable to the synthesis of pyrazine derivatives. rasayanjournal.co.in These include the use of alternative energy sources like microwave and ultrasound irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov Solventless reactions or the use of greener solvents, such as water or ionic liquids, are also being explored to reduce the environmental impact of chemical processes. rasayanjournal.co.in
For the synthesis of pyrazine sulfinates, these green protocols could involve the direct sulfinylation of pyrazine precursors using sulfinating agents in the presence of a recyclable catalyst and a benign solvent system. The development of one-pot, multi-component reactions is another promising strategy to enhance the atom economy and reduce the number of synthetic steps, thereby minimizing waste generation. rasayanjournal.co.in
Table 1: Comparison of Conventional and Green Synthetic Approaches for Heterocyclic Compounds
| Parameter | Conventional Synthesis | Green Synthesis |
| Energy Source | Conventional Heating | Microwaves, Ultrasound |
| Solvents | Volatile Organic Solvents | Water, Ionic Liquids, Solvent-free |
| Reaction Time | Often longer | Significantly shorter |
| Yields | Variable | Often higher |
| Waste Generation | Higher | Minimized |
Advanced Catalyst Design for Enhanced Efficiency and Selectivity in Sulfinate Transformations
Catalysis plays a pivotal role in modern organic synthesis, and the development of advanced catalysts is crucial for achieving high efficiency and selectivity in the transformation of pyrazine sulfinates. Recent advancements in catalysis, particularly in the realm of photoredox and dual catalysis, have opened up new avenues for the functionalization of heterocyclic compounds. rsc.org
For instance, Ni/photoredox dual catalysis has been successfully employed for the cross-coupling of sulfinate salts with aryl halides, a strategy that could be adapted for the synthesis of complex pyrazine sulfone derivatives from Sodium 6-chloropyrazine-2-sulfinate. rsc.org These reactions often proceed under mild, room-temperature conditions and exhibit broad functional group tolerance.
The design of chiral catalysts for the enantioselective synthesis of sulfoximines from pyridyl sulfoximines highlights the potential for developing asymmetric transformations involving pyrazine sulfinates. acs.org This would be particularly valuable for the synthesis of enantiomerically pure pharmaceutical intermediates. Future research will likely focus on the development of more robust, reusable, and highly selective catalysts for a wider range of pyrazine sulfinate reactions.
Applications of Flow Chemistry and Continuous Processing in Pyrazine Sulfinate Synthesis and Reactions
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automated, scalable production. mdpi.com The application of flow chemistry to the synthesis of nitrogen-containing heterocycles like pyrazoles has demonstrated its potential for developing more efficient and scalable processes. mdpi.com
Table 2: Advantages of Flow Chemistry in Heterocyclic Synthesis
| Feature | Benefit |
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. |
| Improved Control | Precise control over temperature, pressure, and reaction time leads to higher selectivity and yields. |
| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. |
| Automation | Potential for fully automated and high-throughput synthesis. |
Computational and Theoretical Studies of Pyrazine Sulfinate Reactivity and Reaction Pathways
Computational and theoretical studies are indispensable tools for understanding the reactivity and reaction mechanisms of organic molecules. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, stability, and reactivity of pyrazine sulfinates. researchgate.net
Such studies can be employed to predict the most likely sites for electrophilic or nucleophilic attack, to elucidate the transition states of key reaction steps, and to rationalize the observed regioselectivity and stereoselectivity of transformations involving pyrazine sulfinates. For instance, computational modeling could help in understanding the divergent reactivity of sulfinates under different reaction conditions, such as the switch between two-electron and single-electron transfer pathways. nih.govrsc.org
By combining computational predictions with experimental results, researchers can gain a deeper understanding of the underlying principles governing the chemistry of pyrazine sulfinates, which can guide the design of new reactions and the optimization of existing synthetic protocols. nih.gov
Exploration of Novel Reactivity Modes for Pyrazine Sulfinates in Complex Molecule Synthesis
Pyrazine sulfinates are versatile building blocks that can participate in a variety of chemical transformations. Beyond their established roles, ongoing research is focused on uncovering novel reactivity modes to expand their synthetic utility, particularly in the construction of complex molecular architectures.
One emerging area is the use of sulfinates as precursors to sulfonyl radicals, which can then engage in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The generation of these radicals can often be achieved under mild conditions using photoredox catalysis, enabling the development of new and previously inaccessible transformations.
Furthermore, the divergent reactivity of sulfinates, where the reaction outcome can be controlled by subtle changes in the reaction conditions, presents exciting opportunities for the synthesis of diverse molecular scaffolds from a single starting material. nih.govrsc.org The exploration of these new reactivity patterns will undoubtedly lead to the development of innovative strategies for the synthesis of medicinally relevant compounds and functional materials derived from pyrazine sulfinates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
